molecular formula C14H13F3N6O5S B039247 Pyroxsulam CAS No. 422556-08-9

Pyroxsulam

Cat. No. B039247
M. Wt: 434.35 g/mol
InChI Key: GLBLPMUBLHYFCW-UHFFFAOYSA-N
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Description

Pyroxsulam is a new herbicide developed by Syngenta, a leading global agribusiness company. Pyroxsulam is a sulfonylurea herbicide that is used to control broad-leaved weeds in wheat and barley crops. Pyroxsulam is a selective herbicide that works by inhibiting the enzyme acetolactate synthase (ALS) in susceptible weeds. Pyroxsulam has been developed as an alternative to other herbicides, such as glyphosate, that have been linked to environmental concerns.

Scientific Research Applications

  • Weed Management in Crops : Pyroxsulam is predominantly utilized for managing annual grass weeds, particularly those resistant to ACCase-inhibiting herbicides, in crops like wheat in various regions including eastern China (Feng et al., 2016). It is effective against weeds like downy brome, cheat, blue mustard, and henbit in winter wheat when applied post-harvest in the fall (Geier et al., 2011).

  • Chemical Synthesis and Development : The development of pyroxsulam as a crop protection agent involved the use of Tisler triazolopyrimidine cyclization for the formation of the triazole ring (Bell et al., 2006). This illustrates the chemical synthesis processes integral to its production.

  • Impact on Crop Quality : Research has shown that pyroxsulam herbicide can negatively affect the levels of nickel and total flavonoids in wheat, potentially impacting the antioxidant content of the crops (Zainulabdeen & Ibrahim, 2020).

  • Environmental and Health Safety : Studies indicate that pyroxsulam residues in plants and other commodities do not pose a significant risk to consumers, as assessed by the European Food Safety Authority (EFSA) (Anastassiadou et al., 2020). Additionally, pyroxsulam is considered safe to spray on wheat with low hazard quotients for humans (Bi et al., 2020).

  • Agricultural Efficiency and Crop Health : Pyroxsulam has been shown to effectively control a diverse range of weed flora in wheat and can have a carryover effect on succeeding crops (Chhokar, 2019). It also enhances wheat productivity and water use efficiency under certain conditions (El-Metwally & Gad, 2019).

  • Selective Herbicide Action : The selectivity of pyroxsulam to certain crops over weeds like blackgrass is primarily due to differences in metabolism rates and the generation of inactive metabolites (Deboer et al., 2011).

  • Persistence and Dissipation : The half-life of pyroxsulam in wheat plants and soil ranges from 1.43 to 3.34 days, indicating its persistence and dissipation rates in agricultural environments (Ghosh et al., 2015).

properties

IUPAC Name

N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBLPMUBLHYFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044344
Record name Pyroxsulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyroxsulam

CAS RN

422556-08-9
Record name 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyroxsulam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422556089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyroxsulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYROXSULAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9N7LU19AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine (9.8 g, 0.050 mol) and N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-S,S-dimethyl-sulfilimine hydrochloride salt (1.5 g, 0.005 mol) solids were combined with 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride (14 g, 0.051 mol) in acetonitrile (40 mL). 3,5-Lutidine (31 g, 93% technical) was added, and the mixture was stirred at room temperature for 22 hours. The mixture was warmed to 42° C. and treated with 3 N HCl (65 mL), after which the mixture was allowed to cool to room temperature over 1.5 hours. The solids were collected by filtration, washed with a 2:1 v/v solution of water:acetonitrile (20 mL), and dried under vacuum at 60° C. to afford 18 g of product assaying at 94 wt % (78% yield).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-S,S-dimethyl-sulfilimine hydrochloride salt
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Name
Quantity
65 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,590
Citations
GS Wells - 16th Australian Weeds Conference Proceedings: Weed …, 2008 - caws.org.nz
… the selectivity of pyroxsulam versus commercial standards. Wheat injury by pyroxsulam was … Crop rotation trials Fifteen trials were conducted to determine whether pyroxsulam could be …
Number of citations: 14 caws.org.nz
LHS Zobiole, R Gast, RA Masters, GR Pereira… - Planta Daninha, 2018 - SciELO Brasil
… determinar a seletividade do pyroxsulam à cultura do trigo … 18 g ia ha-1, pyroxsulam não causou injúria visual superior a 10… O herbicida pyroxsulam aplicado nas doses de 15 ou 18 g ia …
Number of citations: 7 www.scielo.br
PW Geier, PW Stahlman, DE Peterson… - Weed …, 2011 - cambridge.org
Field studies at six locations over 3 yr in Kansas compared pyroxsulam at two application timings to competitive standards for winter annual weed control in winter wheat. Pyroxsulam …
Number of citations: 31 www.cambridge.org
GJ DeBoer, S Thornburgh, J Gilbert… - Pest Management …, 2011 - Wiley Online Library
… of pyroxsulam in wheat. Wheat metabolized pyroxsulam significantly faster than blackgrass to the less active O-dealkylation product. Wheat shoots metabolized pyroxsulam faster when …
Number of citations: 39 onlinelibrary.wiley.com
D Li, S Sun, T Zhou, Z Du, J Wang, B Li, J Wang… - Journal of Cleaner …, 2022 - Elsevier
… analysis, we concluded that pyroxsulam inhibited soil nitrogen fixation, … In addition, pyroxsulam increased the abundance of … pyroxsulam and further guide the rational use of pyroxsulam …
Number of citations: 14 www.sciencedirect.com
Y Feng, Y Gao, Y Zhang, L Dong, J Li - Weed Science, 2016 - cambridge.org
… in ACTC-1, the sensitivity of ALS to pyroxsulam was lower, and the basal ALS activity … pyroxsulam with malathion or piperonyl butoxide increased the sensitivity of ACTC-1 to pyroxsulam…
Number of citations: 38 www.cambridge.org
Y Bi, L Han, S Song, W Yao, F Qin, Y Xu… - Food Additives & …, 2020 - Taylor & Francis
… for the determination of florasulam and pyroxsulam residues in wheat grain and straw. The … shown for pyroxsulam (44% to 83%). Degradation rates of florasulam and pyroxsulam were 6…
Number of citations: 10 www.tandfonline.com
Y Lan, Y Sun, Z Liu, S Wei, H Huang, Y Cao, W Li… - Plants, 2022 - mdpi.com
… by the field-recommended rates of pyroxsulam application in the winter wheat fields in Anhui … the pyroxsulam resistance level and investigate the resistance basis to pyroxsulam in the A. …
Number of citations: 4 www.mdpi.com
Z Huang, X Lu, S Wei, C Zhang, C Jiang, W Li… - Crop Protection, 2021 - Elsevier
… myosuroides populations that survived pyroxsulam treatment … and the basis of resistance to pyroxsulam in A. myosuroides. … (<10-fold) to pyroxsulam compared to the susceptible SD1 …
Number of citations: 6 www.sciencedirect.com
NM Satchivi, GJ deBoer, JL Bell - Journal of agricultural and food …, 2017 - ACS Publications
… The absorption and translocation of [ 14 C]pyroxsulam in green and yellow foxtail were … Studies with [ 14 C]pyroxsulam revealed a higher percentage of absorbed pyroxsulam was …
Number of citations: 14 pubs.acs.org

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